molecular formula C7H5BrF3NS B13659765 2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine

2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine

Cat. No.: B13659765
M. Wt: 272.09 g/mol
InChI Key: SQNYXFNZDZIYDZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethylthio groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-3-((trifluoromethyl)thio)pyridine is unique due to the presence of both bromomethyl and trifluoromethylthio groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5BrF3NS

Molecular Weight

272.09 g/mol

IUPAC Name

2-(bromomethyl)-3-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C7H5BrF3NS/c8-4-5-6(2-1-3-12-5)13-7(9,10)11/h1-3H,4H2

InChI Key

SQNYXFNZDZIYDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CBr)SC(F)(F)F

Origin of Product

United States

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